6-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, leading to cell growth inhibition . This can have downstream effects on cellular proliferation and survival .
Result of Action
The result of the compound’s action can be seen at the molecular and cellular levels. Inhibition of CDK2 can lead to significant alterations in cell cycle progression and induction of apoptosis . This can result in the inhibition of cell growth .
Properties
IUPAC Name |
6-[[5-[(2-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-7-5-6-8-15(14)13-29-21-25-24-18(26(21)17-9-3-2-4-10-17)11-16-12-19(27)23-20(28)22-16/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIBMCPHYZBQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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